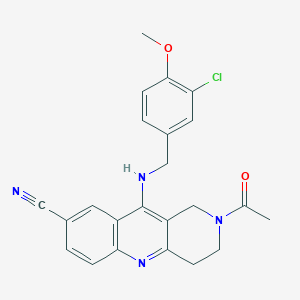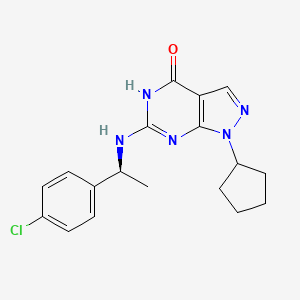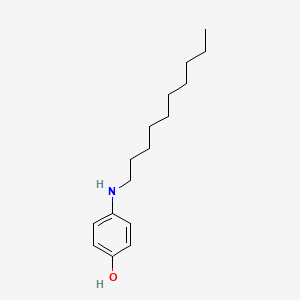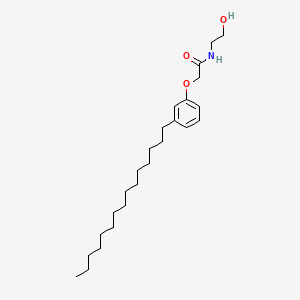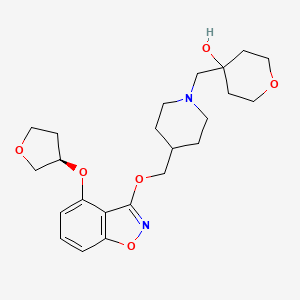
PF-04995274
Overview
Description
PF-04995274 is a potent, high-affinity, orally active partial agonist of the serotonin 4 receptor (5-HT4R). It has been studied for its potential use in treating cognitive disorders associated with Alzheimer’s disease due to its ability to penetrate the brain and modulate cholinergic function .
Mechanism of Action
Target of Action
PF-04995274, also known as ®-4-((4-(((4-(Tetrahydrofuran-3-yloxy)-1,2-benzisoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol, is a potent partial agonist of the serotonin 5-HT4 receptor . The 5-HT4 receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
As a partial agonist of the 5-HT4 receptor, this compound binds to these receptors and partially stimulates them . This interaction enhances the neurotransmission of serotonin, thereby potentially modulating various cognitive functions .
Biochemical Pathways
It is known that 5-ht4 receptor agonists can modulate cholinergic function, which is being studied as a possible treatment for cognitive disorders associated with alzheimer’s disease .
Result of Action
This compound has been shown to attenuate learned fear and decrease stress-induced depressive-like behavior in preclinical studies . This suggests that this compound could potentially have therapeutic effects in the treatment of conditions such as depression and anxiety .
Action Environment
It is known that stress resilience could protect against stress-induced psychiatric disorders in at-risk populations . Therefore, environmental stressors could potentially influence the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
PF-04995274 interacts with the serotonin 4 receptor (5-HT4R), acting as a partial agonist . It has an EC50 range of 0.26-0.47 nM for human 5-HT4A/4B/4D/4E and 0.59-0.65 nM for rat 5-HT4S/4L/4E . The nature of these interactions involves binding to the receptor, leading to a conformational change that allows the receptor to exert its function.
Cellular Effects
This compound influences cell function by modulating the activity of the 5-HT4R, which is involved in various cellular processes including cell signaling pathways and gene expression . The activation of 5-HT4R by this compound can lead to the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 5-HT4R, acting as a partial agonist . This binding interaction leads to the activation of the receptor, which in turn triggers downstream signaling pathways, potentially influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been shown to have prophylactic efficacy against stress when administered 1 week before stress exposure in animal models .
Dosage Effects in Animal Models
In animal models, this compound has shown to attenuate learned fear and decrease stress-induced depressive-like behavior at varying doses
Metabolic Pathways
As a 5-HT4R agonist, it is likely to be involved in the serotonin signaling pathway
Transport and Distribution
Given its role as a 5-HT4R agonist, it is likely to be distributed in areas where these receptors are present
Subcellular Localization
As a 5-HT4R agonist, it is likely to be localized at the cell membrane where these receptors are typically found
Preparation Methods
The synthesis of PF-04995274 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of reactions involving piperidine and benzisoxazole derivatives .
Chemical Reactions Analysis
PF-04995274 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Chemistry: Used as a research tool to study serotonin 4 receptor interactions and signaling pathways.
Biology: Investigated for its effects on cognitive function and memory enhancement.
Medicine: Explored as a potential treatment for cognitive disorders associated with Alzheimer’s disease and other neurodegenerative conditions.
Industry: Utilized in the development of new therapeutic agents targeting serotonin receptors .
Comparison with Similar Compounds
PF-04995274 is compared with other serotonin 4 receptor agonists such as prucalopride and RS-67,333. While all these compounds act on the same receptor, this compound is unique due to its high brain penetration and specific binding affinity for different isoforms of the serotonin 4 receptor. This makes it particularly effective in modulating cognitive functions and potentially treating Alzheimer’s disease .
Similar Compounds
- Prucalopride
- RS-67,333
- PF-04447943
- PF-4778574
- PF-06827443
Properties
IUPAC Name |
4-[[4-[[4-[(3R)-oxolan-3-yl]oxy-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6/c26-23(7-12-27-13-8-23)16-25-9-4-17(5-10-25)14-29-22-21-19(30-18-6-11-28-15-18)2-1-3-20(21)31-24-22/h1-3,17-18,26H,4-16H2/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLOFQROROXOMO-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NOC3=C2C(=CC=C3)OC4CCOC4)CC5(CCOCC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC=CC3=C2C(=NO3)OCC4CCN(CC4)CC5(CCOCC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331782-27-4 | |
| Record name | PF-04995274 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331782274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04995274 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04995274 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI179PG9LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


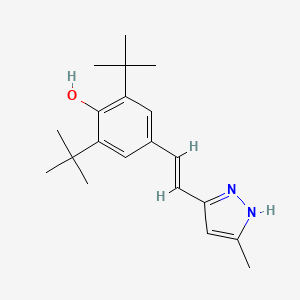
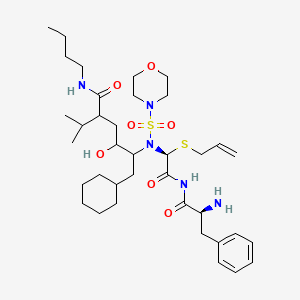
![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)

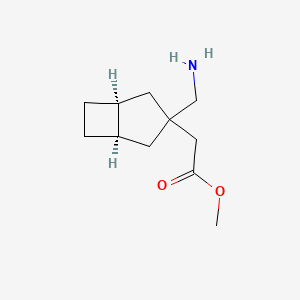
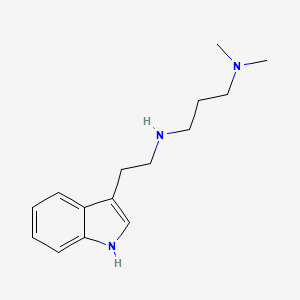
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)
![1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609878.png)

